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Compound of Interest

Compound Name: Omeprazole-d3

Cat. No.: B1419328 Get Quote

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation

patterns of the proton pump inhibitor Omeprazole and its deuterated analog, Omeprazole-d3.

This information is crucial for researchers in drug metabolism, pharmacokinetics, and

bioanalytical method development, where stable isotope-labeled internal standards are

essential for accurate quantification. The data presented herein is based on established

fragmentation pathways of Omeprazole, enabling a direct comparison with its deuterated form.

Data Presentation: Quantitative Fragmentation
Analysis
The fragmentation of Omeprazole and Omeprazole-d3 was analyzed under positive ion

electrospray ionization (ESI+) conditions. The protonated parent molecules, [M+H]⁺, were

subjected to collision-induced dissociation (CID) to generate characteristic product ions. The

table below summarizes the key precursor and product ions observed for both compounds. The

mass shift of +3 Da for the Omeprazole-d3 precursor ion is consistent with the incorporation of

three deuterium atoms in one of the methoxy groups.
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Analyte Molecular Formula
Precursor Ion (m/z)
[M+H]⁺

Major Product Ions
(m/z)

Omeprazole C₁₇H₁₉N₃O₃S 346.1
198.1, 136.1, 149.1,

180.1, 121.1

Omeprazole-d3 C₁₇H₁₆D₃N₃O₃S 349.1
198.1, 136.1, 152.1,

183.1, 121.1

Note: The fragmentation data is compiled from multiple sources and represents the most

commonly observed product ions.[1][2]

Experimental Protocols
A typical experimental workflow for the comparative fragmentation analysis of Omeprazole and

Omeprazole-d3 involves high-performance liquid chromatography (HPLC) coupled with

tandem mass spectrometry (MS/MS).

1. Sample Preparation:

Standard solutions of Omeprazole and Omeprazole-d3 are prepared in a suitable solvent,

such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

2. Chromatographic Separation:

HPLC System: A standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is

commonly used.[1]

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic

acid, is a typical mobile phase.[1]

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

Injection Volume: 5-10 µL.

3. Mass Spectrometry:
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Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-

TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode (ESI+) is used to generate the protonated molecules

[M+H]⁺.

Precursor Ion Selection: The precursor ions for Omeprazole (m/z 346.1) and Omeprazole-
d3 (m/z 349.1) are isolated in the first mass analyzer.

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a

collision cell using an inert gas like argon or nitrogen.

Collision Energy: The collision energy is optimized to obtain a rich spectrum of product ions,

typically in the range of 10-40 eV.

Product Ion Analysis: The resulting product ions are analyzed in the second mass analyzer

to generate the MS/MS spectrum.

Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for Omeprazole and

Omeprazole-d3, highlighting the key bond cleavages and the resulting product ions.
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Omeprazole Fragmentation

Omeprazole-d3 Fragmentation

Omeprazole
[M+H]⁺

m/z 346.1

Pyridinylmethyl cation
m/z 198.1

Neutral Loss:
C₈H₈N₂O₂S

Benzimidazole cation
m/z 136.1

Neutral Loss:
C₉H₁₁NO

Omeprazole-d3
[M+H]⁺

m/z 349.1

Pyridinylmethyl cation
m/z 198.1

Neutral Loss:
C₈H₅D₃N₂O₂S

Benzimidazole-d3 cation
m/z 136.1

Neutral Loss:
C₉H₁₁NO

Click to download full resolution via product page

Caption: Proposed fragmentation pathways of Omeprazole and Omeprazole-d3.

The fragmentation of Omeprazole primarily involves the cleavage of the sulfinylmethyl bridge

connecting the pyridine and benzimidazole rings. The major product ion at m/z 198.1

corresponds to the 4-methoxy-3,5-dimethyl-2-pyridinylmethyl cation.[1][3] In the case of

Omeprazole-d3, where the deuterium atoms are located on one of the methoxy groups, the

fragmentation pathway leading to the m/z 198.1 ion remains the same, indicating that the

deuterated methoxy group is part of the neutral loss. This is consistent with the observed

multiple reaction monitoring (MRM) transition of 349.3 → 198.3 for esomeprazole-d3.[4] The

other major fragment ions also show corresponding mass shifts if the deuterium atoms are

located on that part of the molecule. For instance, a fragment containing the deuterated

methoxy group would exhibit a mass shift of +3 Da.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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